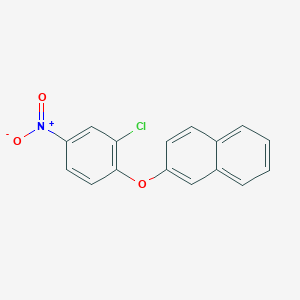
2-(2-Chloro-4-nitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-4-nitrophenoxy)naphthalene is a useful research compound. Its molecular formula is C16H10ClNO3 and its molecular weight is 299.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of naphthalene compounds, including 2-(2-Chloro-4-nitrophenoxy)naphthalene, exhibit significant antimicrobial properties. For example, studies have shown that certain naphthalene derivatives possess activity against Mycobacterium avium subsp. paratuberculosis, demonstrating effectiveness that surpasses traditional antibiotics such as rifampicin and ciprofloxacin .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
Anticancer Properties
Naphthalene derivatives have also been investigated for their anticancer properties. For instance, a study on naphthalene-chalcone hybrids revealed promising results against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound demonstrated significant cytotoxic effects, with IC50 values indicating its potential as an anticancer agent .
Table 2: Anticancer Activity of Naphthalene Derivatives
Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides. Its effectiveness against certain pests and pathogens can be harnessed to create environmentally friendly agricultural solutions. Research into the environmental impact of naphthalene derivatives suggests that they can be designed to degrade more efficiently than traditional pesticides .
Dyes and Pigments
Due to its chemical structure, this compound can serve as a building block for synthesizing dyes and pigments. The compound's ability to undergo various chemical reactions allows for the development of vibrant colors used in textiles and plastics, enhancing the aesthetic appeal and functionality of materials .
Table 3: Potential Applications in Materials Science
| Application | Description |
|---|---|
| Dyes | Used as a precursor for synthetic dyes |
| Plastics | Enhances color stability in polymers |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against clinical isolates of Salmonella typhi and Bacillus subtilis. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Activity Assessment
A comprehensive study was conducted to evaluate the anticancer properties of this compound on various cancer cell lines over a period of 48 hours. The results indicated a dose-dependent response with notable apoptosis observed in treated cells, highlighting the compound's potential role in cancer therapeutics.
Properties
CAS No. |
71311-86-9 |
|---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10ClNO3/c17-15-10-13(18(19)20)6-8-16(15)21-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
InChI Key |
BMEOWIYZVCFBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















